

# Predicting Sensitivity to GDC-6036 Therapy: A Comparative Guide to Biomarkers

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## Compound of Interest

Compound Name: GDC-6036-NH

Cat. No.: B10831487

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GDC-6036 (divarasil) is a highly potent and selective covalent inhibitor of KRAS G12C, a key oncogenic driver in various solid tumors. While showing promising clinical activity, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), identifying patients most likely to benefit from this targeted therapy is crucial for optimizing clinical outcomes. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to GDC-6036, supported by experimental data and detailed methodologies.

## Key Predictive Biomarkers

The primary determinant of sensitivity to GDC-6036 is the presence of a KRAS G12C mutation. However, the tumor genomic landscape beyond this single mutation can significantly influence treatment response. Emerging evidence points to several key biomarkers that may predict sensitivity or resistance.

## Co-occurring Genomic Alterations

Recent studies on KRAS G12C inhibitors have highlighted the importance of co-mutations in modulating therapeutic efficacy. While data specific to GDC-6036 in all these subgroups is still emerging, the trends observed for this class of drugs are highly relevant.

- **Negative Predictive Markers:** Co-mutations in the tumor suppressor genes KEAP1, SMARCA4, and CDKN2A have been associated with inferior clinical outcomes, including

shorter progression-free survival (PFS), in patients with KRAS G12C-mutant NSCLC treated with KRAS G12C inhibitors.[1] These co-mutations are thought to activate parallel signaling pathways that bypass KRAS G12C inhibition, leading to therapeutic resistance.

- **Favorable Predictive Markers:** Conversely, alterations in genes involved in DNA damage response and repair (DDR) pathways may be associated with improved efficacy of KRAS G12C inhibitors.

While a phase 1 study of divarasib noted that responses were observed in NSCLC patient subgroups with TP53, STK11, and KEAP1 co-mutations, the small sample sizes of these subgroups warrant further investigation to draw definitive conclusions.[2]

## Circulating Tumor DNA (ctDNA) Dynamics

Monitoring the levels of KRAS G12C mutant DNA in the bloodstream (ctDNA) has emerged as a valuable pharmacodynamic and potential predictive biomarker for GDC-6036 therapy.

- **Early On-Treatment Dynamics:** A rapid and deep decline in the variant allele frequency (VAF) of KRAS G12C in ctDNA is associated with a favorable response to divarasib treatment and longer progression-free survival.[2] In a phase 1 study, all patients with a partial response had a KRAS G12C VAF of less than 1% by the first day of the third treatment cycle.[2]
- **Baseline ctDNA Levels:** While not as strongly predictive as on-treatment dynamics, baseline levels of KRAS G12C ctDNA may also have prognostic value.

## Target Engagement

Directly measuring the extent to which GDC-6036 binds to its target, the KRAS G12C protein, in tumor tissue can serve as a key indicator of drug activity. An ultra-sensitive immunoaffinity two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS/MS) assay has been developed to quantify both free and GDC-6036-bound KRAS G12C.[2][3][4] This allows for a precise measurement of target engagement, which is expected to correlate with downstream pathway inhibition and clinical response.

## Comparative Performance of GDC-6036 and Other KRAS G12C Inhibitors

GDC-6036 (divarasib) has demonstrated promising efficacy in clinical trials, with some data suggesting it may offer advantages over other approved KRAS G12C inhibitors like sotorasib and adagrasib.

Drug	Tumor Type	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
GDC-6036 (Divarasib)	NSCLC	53.4% - 59.1% <sup>[2]</sup> <sup>[4]</sup>	13.1 - 15.3 months <sup>[2]</sup> <sup>[4]</sup>
CRC	29.1% <sup>[2]</sup>	5.6 months <sup>[2]</sup>	
Sotorasib	NSCLC	~41% <sup>[5]</sup>	~6.3 months <sup>[5]</sup>
Adagrasib	NSCLC	~43%	~6.5 months
CRC	~19% <sup>[6]</sup>	-	

Note: These are cross-trial comparisons and should be interpreted with caution due to differences in study populations and designs. Head-to-head trials are needed for definitive comparisons. A phase 3 trial, KRASCENDO 1, is underway to directly compare divarasib with sotorasib and adagrasib in NSCLC.<sup>[4]</sup>

## Experimental Protocols

### Circulating Tumor DNA (ctDNA) Analysis

Objective: To monitor the dynamics of KRAS G12C variant allele frequency in plasma as a predictor of response to GDC-6036.

Methodology:

- **Sample Collection:** Peripheral blood samples are collected from patients at baseline (before the first dose), on day 15 of the first treatment cycle, and on day 1 of subsequent cycles.
- **Plasma Processing:** Blood is centrifuged to separate plasma, which is then stored frozen until analysis.

- **ctDNA Extraction:** Cell-free DNA is extracted from the plasma using commercially available kits.
- **Library Preparation and Sequencing:** The extracted ctDNA is used to prepare sequencing libraries, which are then subjected to next-generation sequencing (NGS) to detect and quantify the KRAS G12C mutation. Unique molecular identifiers (UMIs) are incorporated to enhance the accuracy of variant calling.
- **Data Analysis:** The variant allele frequency (VAF) of KRAS G12C is calculated at each time point. The change in VAF from baseline is then correlated with clinical outcomes such as tumor response and progression-free survival.

## KRAS G12C Target Engagement Assay

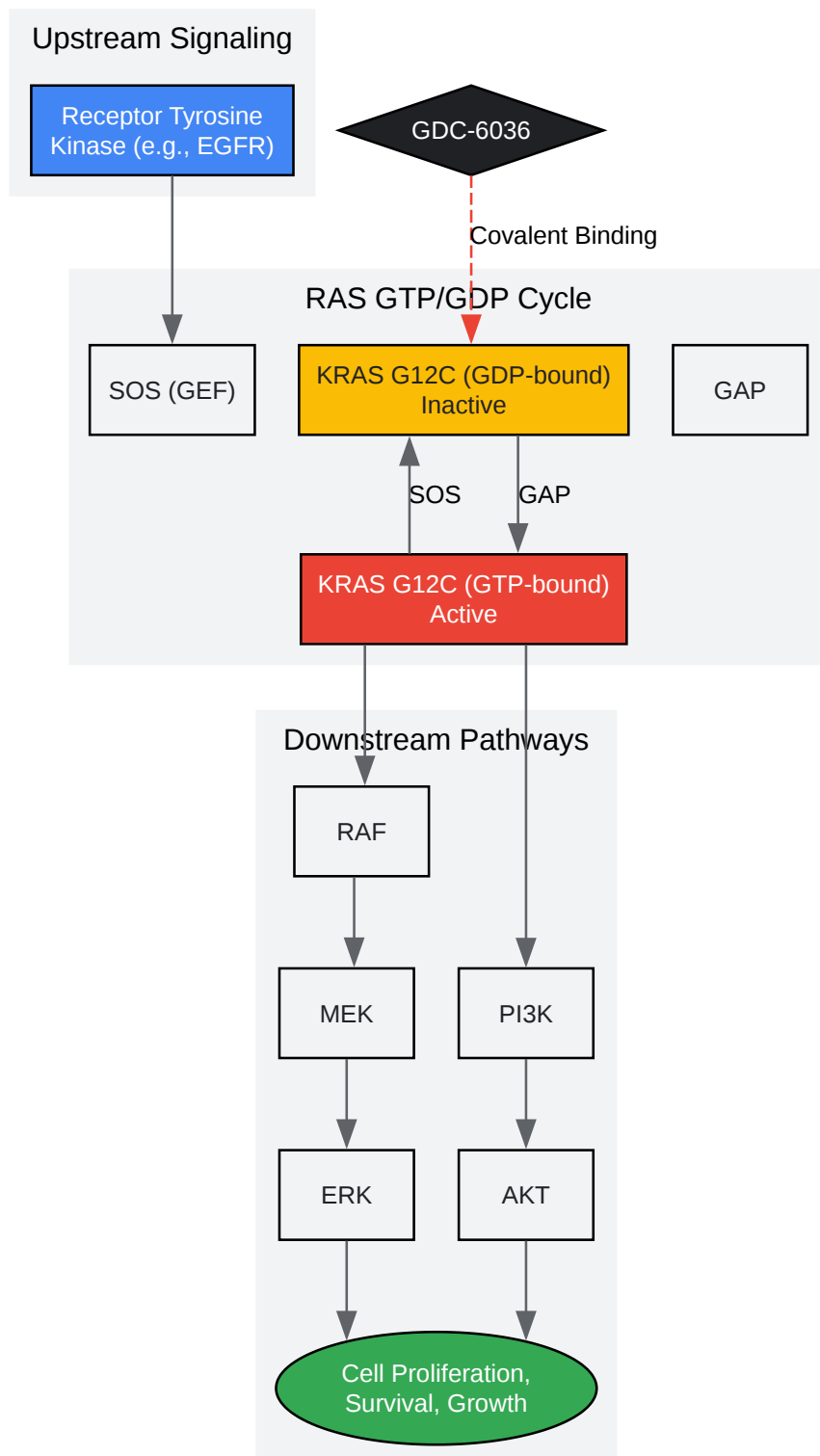
**Objective:** To quantify the binding of GDC-6036 to the KRAS G12C protein in tumor tissue.

**Methodology:**

- **Sample Collection:** Tumor biopsies are obtained from patients before and during treatment with GDC-6036. Samples can be fresh-frozen or formalin-fixed paraffin-embedded (FFPE).
- **Protein Extraction:** Total protein is extracted from the tumor tissue. For FFPE samples, a deparaffinization and antigen retrieval step is required.
- **Immunoaffinity Enrichment:** An antibody that recognizes both free and drug-bound KRAS is used to capture the KRAS G12C protein from the total protein lysate.
- **Enzymatic Digestion:** The captured KRAS G12C protein is digested into smaller peptides using an enzyme such as trypsin.
- **2D-LC-MS/MS Analysis:** The resulting peptide mixture is separated using two-dimensional liquid chromatography and analyzed by tandem mass spectrometry. This allows for the specific detection and quantification of peptides corresponding to both the unbound KRAS G12C and the GDC-6036-bound KRAS G12C.
- **Data Analysis:** The ratio of the drug-bound peptide to the total (bound + unbound) peptide is calculated to determine the percentage of target engagement.

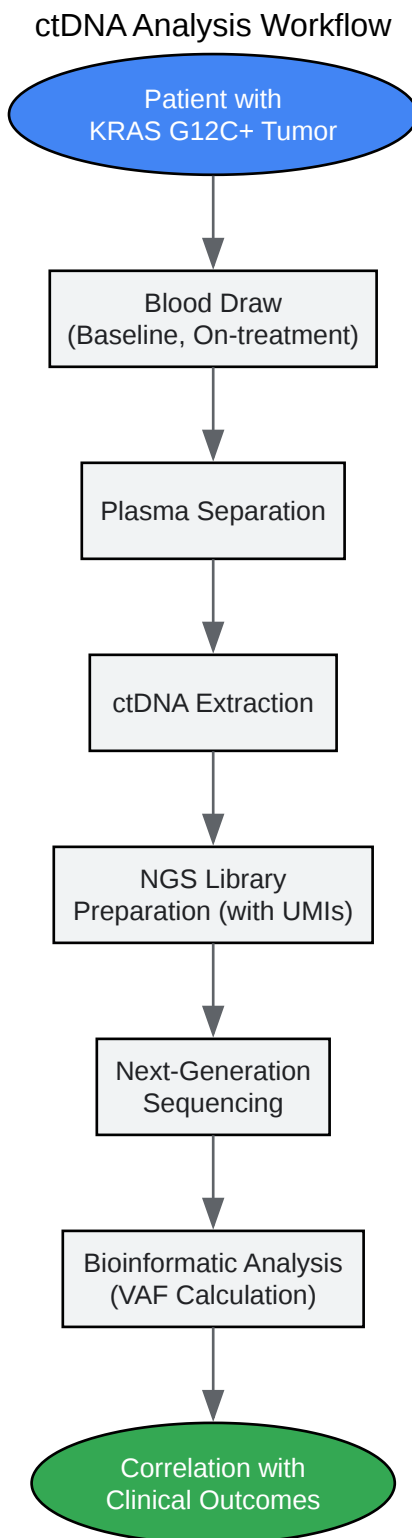
# Signaling Pathways and Experimental Workflows

## KRAS Signaling Pathway and GDC-6036 Inhibition



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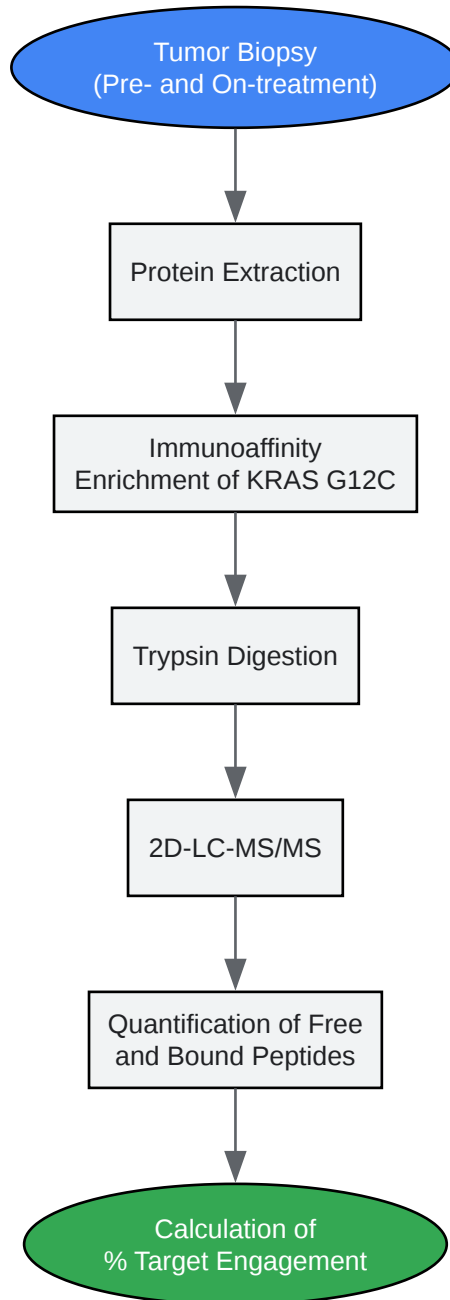
Caption: KRAS signaling pathway and GDC-6036 inhibition.



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Caption: Workflow for ctDNA analysis.

#### Target Engagement Assay Workflow



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Caption: Workflow for target engagement assay.

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